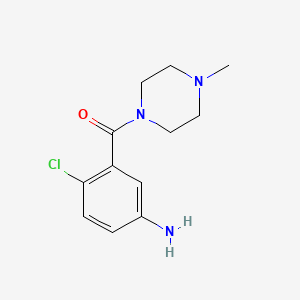

(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone

Overview

Description

“(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the molecular formula C12H16ClN3O . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

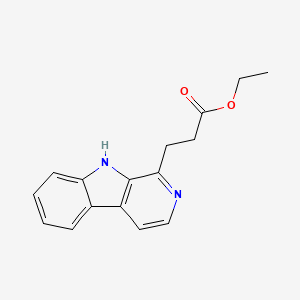

The molecular structure of “this compound” consists of a 5-amino-2-chlorophenyl group and a 4-methylpiperazin-1-yl group connected by a methanone functional group . The molecular weight of this compound is 253.73 g/mol.

Physical And Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C12H16ClN3O . The molecular weight of this compound is 253.73 g/mol.

Scientific Research Applications

Acetylcholinesterase Inhibition

(Saeedi et al., 2019) discusses the design and synthesis of arylisoxazole-phenylpiperazines, which includes derivatives of (5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone. These compounds were found to be potent inhibitors of acetylcholinesterase, an enzyme involved in breaking down acetylcholine, which plays a key role in Alzheimer's disease.

Antibacterial and Anticancer Applications

(Shahana & Yardily, 2020) synthesized novel compounds related to this compound and conducted studies indicating potential antibacterial activity. Additionally, (Hafez, El-Gazzar, & Al-Hussain, 2016) synthesized similar derivatives showing promising anticancer activities.

Antifungal Activity

(Lv et al., 2013) describes the synthesis of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, which showed promising antifungal activity. This suggests the potential use of these compounds in treating fungal infections.

Structural and Docking Studies

(Shahana & Yardily, 2020) also performed structural optimization and docking studies on their synthesized compounds. These studies are crucial for understanding the molecular interactions and potential mechanisms of action of these compounds.

Synthesis and Characterization

(Koroleva et al., 2011) focuses on the synthesis of new amides containing an N-methylpiperazine fragment, which includes structures related to this compound, providing insights into novel synthetic routes and chemical properties.

Crystal Structure Analysis

(Revathi et al., 2015) and (Quiroga et al., 2010) present crystal structure analyses of compounds related to this compound. These analyses are important for understanding the molecular geometry and potential reactivity of these compounds.

Central Nervous System Applications

(Butler, Wise, & Dewald, 1984) synthesized a series of compounds including this compound derivatives, which exhibited central nervous system depressant activity and potential anticonvulsant properties.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets by forming bonds and altering the normal functioning of the target molecules .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

(5-Amino-2-chlorophenyl)(4-methylpiperazin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in the rates of biochemical reactions and influence cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, including increased or decreased production of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a role in cell signaling and regulation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, resulting in changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness, as it may interact with different biomolecules in specific cellular environments .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be directed to the mitochondria, where it can influence metabolic processes and energy production .

properties

IUPAC Name |

(5-amino-2-chlorophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)10-8-9(14)2-3-11(10)13/h2-3,8H,4-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQJKKUXZHUUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038804.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038805.png)

![(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038809.png)

![[3-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3038810.png)

![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038813.png)

![7-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B3038822.png)